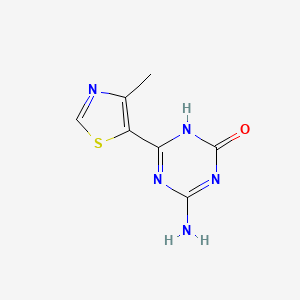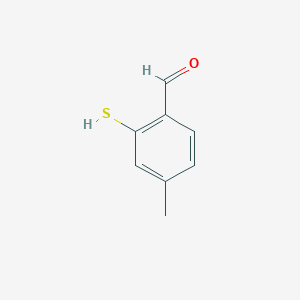![molecular formula C11H22N2O B13203088 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2-dimethylpropan-1-one with an aminomethyl precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby exerting its effects .
Comparación Con Compuestos Similares
- 2-(Aminomethyl)-1-ethylpyrrolidine
- 2-(2-Aminoethyl)-1-methylpyrrolidine
- 1-(2-Aminoethyl)piperidine
Comparison: 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific structural features, such as the presence of the dimethylpropanone moiety and the aminomethyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-10(2,3)9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3 |
Clave InChI |
RCJBRAHCMWLQMO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1C(=O)C(C)(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)

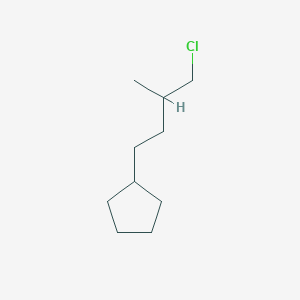


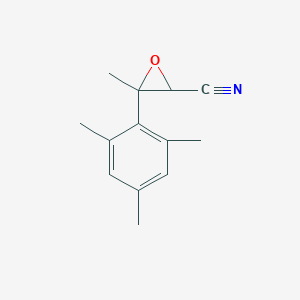
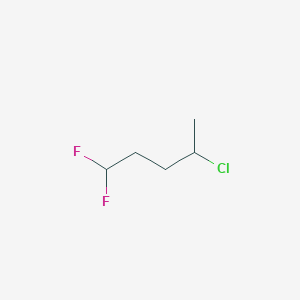
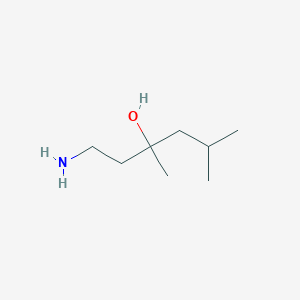
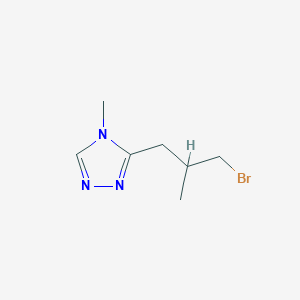

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
